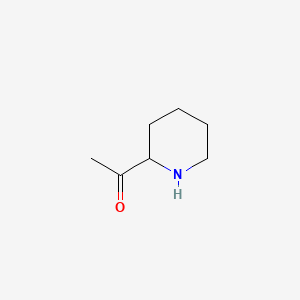

1-(Piperidin-2-il)etanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-(Piperidin-2-yl)ethanone derivatives often involves the use of piperidine and ethanone as starting materials. A notable example is the microwave-assisted synthesis of 1-(4-(piperidin-1-yl)phenyl)ethanone through the reaction of piperidine with 4-chloro acetophenone in the presence of dry acetone under microwave irradiation, showcasing the efficiency of modern synthetic techniques in producing this compound and its derivatives with high yield and purity (Merugu, Ramesh, & Sreenivasulu, 2010).

Molecular Structure Analysis

The molecular structure of 1-(Piperidin-2-yl)ethanone derivatives has been elucidated using various spectroscopic techniques. X-ray crystallography reveals that the piperidine ring adopts a chair conformation, which is crucial for its chemical reactivity and interactions. Furthermore, the structure is characterized by intra- and intermolecular hydrogen bonding, contributing to its stability and physical properties (Karthik et al., 2021).

Chemical Reactions and Properties

1-(Piperidin-2-yl)ethanone and its derivatives participate in various chemical reactions, including condensation, cyclization, and Michael addition, owing to the reactive nature of the amine and carbonyl groups. These reactions are essential for the synthesis of complex heterocyclic compounds and for modifications that enhance the molecule's pharmacological properties. For example, the compound has been involved in the synthesis of novel heterocyclic compounds containing both tetrazoles and piperidine nuclei, which exhibit antimicrobial activity (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).

Aplicaciones Científicas De Investigación

Industria Farmacéutica

Las piperidinas, incluida la “1-(Piperidin-2-il)etanona”, juegan un papel importante en la industria farmacéutica . Sus derivados están presentes en más de veinte clases de fármacos, así como en alcaloides .

Diseño de Fármacos

Los compuestos que contienen piperidina representan uno de los bloques medicinales sintéticos más importantes para la construcción de fármacos . El desarrollo de métodos rápidos y rentables para la síntesis de piperidinas sustituidas es una tarea importante de la química orgánica moderna .

Evaluación Biológica de Fármacos Potenciales

Los últimos avances científicos en el descubrimiento y la evaluación biológica de fármacos potenciales a menudo implican la parte de piperidina .

Síntesis de Derivados de Piperidina

La literatura científica reciente se ha centrado en las reacciones intra e intermoleculares que conducen a la formación de varios derivados de piperidina: piperidinas sustituidas, spiropiperidinas, piperidinas condensadas y piperidinonas .

Efecto Anticoagulante

Algunos derivados de piperidina, como los derivados de 4-(piperidin-1-il)piridina, han mostrado una fuerte inhibición del factor IIa y un buen efecto anticoagulante .

Inhibición de la Quinasa del Linfoma Anaplásico (ALK) y la Quinasa del Oncogen 1 c-ros (ROS1)

Se ha diseñado una serie de derivados de 2-amino-4-(1-piperidina)piridina como inhibidor dual de la quinasa del linfoma anaplásico (ALK) y la quinasa del oncogen 1 c-ros (ROS1) resistente a Crizotinib en clínica .

Safety and Hazards

Direcciones Futuras

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-(Piperidin-2-yl)ethanone, is an important task of modern organic chemistry . Future research may focus on exploring the biological activities of these compounds and their potential applications in drug discovery .

Análisis Bioquímico

Biochemical Properties

1-(Piperidin-2-yl)ethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 1-(Piperidin-2-yl)ethanone can bind to certain receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

1-(Piperidin-2-yl)ethanone has significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Moreover, 1-(Piperidin-2-yl)ethanone can alter the expression of genes involved in apoptosis, leading to either cell survival or cell death depending on the cellular context .

Molecular Mechanism

The molecular mechanism of 1-(Piperidin-2-yl)ethanone involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can result in increased levels of acetylcholine, thereby enhancing cholinergic signaling. Additionally, 1-(Piperidin-2-yl)ethanone can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Piperidin-2-yl)ethanone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(Piperidin-2-yl)ethanone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to 1-(Piperidin-2-yl)ethanone has been associated with changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 1-(Piperidin-2-yl)ethanone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and neuroprotection. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the adverse effects .

Metabolic Pathways

1-(Piperidin-2-yl)ethanone is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can have different biological activities and can influence metabolic flux and metabolite levels. The interaction with specific enzymes and cofactors is essential for the compound’s metabolism and its overall biological effects .

Transport and Distribution

The transport and distribution of 1-(Piperidin-2-yl)ethanone within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and can bind to various binding proteins. This transport and binding influence its localization and accumulation within different cellular compartments. Understanding the transport and distribution mechanisms is essential for predicting the compound’s effects in different tissues and organs .

Subcellular Localization

1-(Piperidin-2-yl)ethanone’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization is crucial for understanding the precise mechanisms through which 1-(Piperidin-2-yl)ethanone exerts its biological effects .

Propiedades

IUPAC Name |

1-piperidin-2-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6(9)7-4-2-3-5-8-7/h7-8H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTKZOSFNVMLJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339765 |

Source

|

| Record name | 2-Acetylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97073-22-8 |

Source

|

| Record name | 2-Acetylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-](/img/structure/B1268250.png)

![Ethyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1268263.png)

![3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one](/img/structure/B1268265.png)

![Indeno[2,1-b]chromene-6-carbaldehyde](/img/structure/B1268269.png)

![2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-](/img/structure/B1268270.png)